Tetraethylammonium carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52724-28-4 |

|---|---|

Molecular Formula |

C17H40N2O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

tetraethylazanium;carbonate |

InChI |

InChI=1S/2C8H20N.CH2O3/c2*1-5-9(6-2,7-3)8-4;2-1(3)4/h2*5-8H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |

InChI Key |

APBDREXAUGXCCV-UHFFFAOYSA-L |

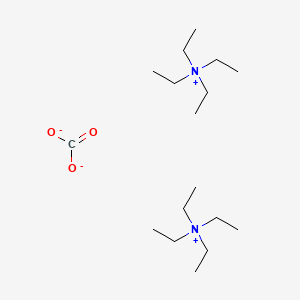

SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-] |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Tetraethylammonium carbonate synthesis from tetraethylammonium bromide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of tetraethylammonium carbonate from tetraethylammonium bromide. It explores the primary synthetic routes, including ion exchange chromatography and salt metathesis with silver carbonate, detailing the underlying chemical principles and experimental considerations. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis, offering field-proven insights and methodologies for the preparation of this versatile quaternary ammonium salt.

Introduction: The Utility of this compound

This compound [(C₂H₅)₄N]₂CO₃, is a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical sciences. It serves as a phase-transfer catalyst, a reagent in the synthesis of carbamate esters, and in the preparation of cyclic carbonates from epoxides and carbon dioxide.[1][2] Its utility stems from the tetraethylammonium cation's ability to facilitate reactions between immiscible phases and the carbonate anion's role as a base or nucleophile. This guide focuses on the practical synthesis of this compound from the readily available precursor, tetraethylammonium bromide (TEAB).[3][4]

Core Synthetic Strategies

Two principal methods for the synthesis of this compound from tetraethylammonium bromide will be discussed:

-

Anion Exchange Chromatography: A robust method involving the exchange of the bromide anion for a carbonate anion using a specialized resin.

-

Salt Metathesis with Silver Carbonate: A precipitation-driven reaction that leverages the insolubility of silver bromide.

Anion Exchange Chromatography: A Method of Choice for High Purity

Anion exchange chromatography is a powerful technique for substituting the bromide ion in tetraethylammonium bromide with a carbonate ion. This method offers high purity and is amenable to various scales of synthesis.[1]

The core of this method lies in the use of a solid-phase ion exchange resin. These resins are typically polymeric materials functionalized with quaternary ammonium groups, to which carbonate anions are electrostatically bound.[5][6] When an aqueous solution of tetraethylammonium bromide is passed through a column packed with this resin, the bromide ions in the solution are exchanged for the carbonate ions on the resin, as depicted in the following equilibrium:

2 R₄N⁺-CO₃²⁻ (resin) + 2 (C₂H₅)₄N⁺Br⁻ (aq) ⇌ 2 R₄N⁺-Br⁻ (resin) + [(C₂H₅)₄N⁺]₂CO₃²⁻ (aq)

The tetraethylammonium cations pass through the column unbound, now paired with the desired carbonate anions in the eluent.

The successful implementation of this method requires careful attention to several experimental parameters.

Diagram: Anion Exchange Workflow

Caption: Workflow for this compound Synthesis via Anion Exchange.

Table 1: Key Parameters for Anion Exchange Synthesis

| Parameter | Recommended Specification | Rationale |

| Ion Exchange Resin | Strong base anion exchange resin (e.g., Dowex® 1x8, Amberlite® IRA-400) in carbonate form | Provides high capacity for anion exchange and stability. |

| Resin Capacity | Typically 1.0 - 3.5 meq/mL | Determines the amount of TEAB that can be processed per unit volume of resin.[5][6] |

| TEAB Solution | Aqueous solution, concentration optimized to prevent precipitation | Ensures efficient interaction with the resin. |

| Eluent | Deionized water | Avoids introduction of competing ions. |

| Monitoring | pH and conductivity of the eluent | Indicates the completion of the exchange process. |

-

Resin Preparation:

-

Swell the strong base anion exchange resin in deionized water.

-

Pack the resin into a chromatography column.

-

Wash the resin thoroughly with deionized water until the eluent is neutral.

-

Convert the resin to the carbonate form by passing a solution of sodium carbonate (e.g., 1 M) through the column until the eluent is free of the original counter-ion (e.g., chloride). This can be tested by adding a few drops of silver nitrate solution to the eluent; the absence of a white precipitate indicates complete conversion.

-

Wash the resin with deionized water until the pH of the eluent is neutral.

-

-

Ion Exchange:

-

Prepare an aqueous solution of tetraethylammonium bromide.

-

Carefully load the TEAB solution onto the top of the prepared resin bed.

-

Allow the solution to percolate through the resin at a controlled flow rate.

-

Begin eluting with deionized water.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in fractions.

-

Monitor the pH and conductivity of the fractions. The fractions containing the this compound will have a basic pH.

-

Test for the presence of bromide ions in the later fractions using the silver nitrate test to ensure complete exchange.

-

-

Product Isolation:

-

Combine the bromide-free fractions containing the product.

-

Remove the water under reduced pressure using a rotary evaporator. The resulting product is a hygroscopic white solid.[1]

-

For applications requiring anhydrous conditions, further drying under high vacuum is necessary.

-

Salt Metathesis with Silver Carbonate: A Precipitation-Driven Approach

An alternative synthetic route is the salt metathesis reaction between tetraethylammonium bromide and silver carbonate. This method is driven by the precipitation of the highly insoluble silver bromide.[7][8]

The reaction proceeds according to the following equation:

2 (C₂H₅)₄N⁺Br⁻ (aq) + Ag₂CO₃ (s) ⇌ [(C₂H₅)₄N⁺]₂CO₃²⁻ (aq) + 2 AgBr (s)↓

The low solubility of silver bromide in water drives the equilibrium to the right, favoring the formation of this compound in the aqueous solution.

Diagram: Salt Metathesis Workflow

Caption: Workflow for this compound Synthesis via Salt Metathesis.

Table 2: Key Parameters for Salt Metathesis Synthesis

| Parameter | Recommended Specification | Rationale |

| Solvent | Deionized water or an ethanol-water mixture | Provides a medium for the reaction and solubilizes the TEAB and the product.[1] |

| Stoichiometry | Slight excess of silver carbonate | Ensures complete conversion of the tetraethylammonium bromide. |

| Reaction Temperature | Room temperature to slightly elevated | Balances reaction rate with potential decomposition of the product. |

| Reaction Time | Varies, can be monitored by testing for bromide ions | Ensures the reaction goes to completion. |

| Filtration | Fine porosity filter paper or membrane | To effectively remove the fine precipitate of silver bromide. |

-

Reaction Setup:

-

Dissolve tetraethylammonium bromide in deionized water in a round-bottom flask.

-

Add solid silver carbonate to the solution. A slight stoichiometric excess of silver carbonate is recommended.

-

Protect the reaction mixture from light, as silver salts can be light-sensitive.[8]

-

-

Reaction:

-

Stir the heterogeneous mixture vigorously at room temperature.

-

The reaction progress can be monitored by taking small aliquots of the supernatant, filtering, and testing for the presence of bromide ions with a solution of sodium chloride (a precipitate of AgCl will form if excess Ag⁺ is present, indicating complete reaction of Br⁻).

-

-

Separation:

-

Once the reaction is complete (no bromide ions detected in the supernatant), filter the mixture to remove the precipitated silver bromide.

-

Wash the silver bromide precipitate with small portions of deionized water to recover any entrained product.

-

-

Product Isolation:

-

Combine the filtrate and the washings.

-

Remove the water under reduced pressure using a rotary evaporator.

-

Dry the resulting solid under high vacuum to obtain the final product.

-

Safety and Handling

Tetraethylammonium compounds, including the bromide and carbonate salts, require careful handling.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[11][12]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[9]

-

Handling: Avoid all personal contact, including inhalation.[9][10] Do not eat, drink, or smoke when handling these chemicals.[9] Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a tightly sealed container in a cool, dry place. This compound is hygroscopic.[1]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9][10]

Characterization and Purity Assessment

The purity of the synthesized this compound can be assessed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the tetraethylammonium cation and the absence of impurities.

-

Ion Chromatography: To quantify the concentration of carbonate and any residual bromide or other anionic impurities.

-

Titration: A simple acid-base titration can be used to determine the carbonate content.

-

Elemental Analysis: To confirm the elemental composition of the final product.

Conclusion

The synthesis of this compound from tetraethylammonium bromide can be effectively achieved through both anion exchange chromatography and salt metathesis with silver carbonate. The choice of method will depend on the desired scale of synthesis, purity requirements, and available resources. Anion exchange chromatography is generally preferred for achieving high purity, while the salt metathesis method offers a simpler experimental setup. Careful attention to experimental details and safety precautions is paramount for the successful and safe synthesis of this valuable reagent.

References

-

Organic Syntheses. (n.d.). 200-400 mesh, ion exchange resin (24 g). Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium bromide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tetraethylammonium bromide – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Retrieved from [Link]

-

FUPRESS. (n.d.). New Resins for Ion Exchange Applications and a Process for Their Sustainable Regeneration. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates. Retrieved from [Link]

- Google Patents. (n.d.). FR2504402A1 - PURIFICATION OF AQUEOUS SOLUTION OF AMMONIUM CARBONATE.

-

MDPI. (n.d.). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Retrieved from [Link]

-

ResearchGate. (2025, November 7). Scope of CaCO3-based nanohybrids for environmental and biomedical applications: state of the art, recent advances, and future perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). Silver carbonate. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Kinetics of reaction between silver bromide and photographic sensitizers. Retrieved from [Link]

-

ResearchGate. (2025, July 26). Application of new tetra-cationic imidazolium ionic liquids for capture and conversion of CO2 to amphiphilic calcium carbonate nanoparticles as a green additive in water based drilling fluids | Request PDF. Retrieved from [Link]

-

Quora. (2016, September 28). Is silver carbonate soluble in NH4OH solution? Retrieved from [Link]

-

Sciencemadness Wiki. (2019, July 6). Silver carbonate. Retrieved from [Link]

Sources

- 1. This compound | 52724-28-4 | Benchchem [benchchem.com]

- 2. Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Silver carbonate - Wikipedia [en.wikipedia.org]

- 8. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of tetraethylammonium carbonate

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethylammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, often encountered in its bicarbonate form, is a quaternary ammonium salt with significant utility across various scientific domains. Its role as a phase-transfer catalyst, a reagent in organic synthesis, and a structure-directing agent in materials science underscores its versatility. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, reactivity, and analytical characterization. By elucidating the principles behind its application and providing actionable experimental protocols, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Compound Identification and Molecular Structure

This compound is an ionic compound consisting of two tetraethylammonium cations ([N(C₂H₅)₄]⁺) and one carbonate anion (CO₃²⁻). The related and more commonly referenced compound is tetraethylammonium hydrogen carbonate (or bicarbonate), which consists of one tetraethylammonium cation and one bicarbonate anion (HCO₃⁻). This guide will address both, as their properties and applications are closely linked.

Table 1: Compound Identification

| Identifier | This compound | Tetraethylammonium Bicarbonate |

|---|---|---|

| CAS Number | 52724-28-4[1][2] | 17351-61-0[3][4] |

| Molecular Formula | C₁₇H₄₀N₂O₃[2] | C₉H₂₁NO₃[3][4] |

| Molecular Weight | 320.5 g/mol [1][2] | 191.27 g/mol [3][4][5] |

| Synonyms | Bis(tetraethylammonium) carbonate[2] | Tetraethylammonium hydrogen carbonate[3][5] |

Caption: Structure of this compound.

Physical Properties

The physical properties of this compound and its bicarbonate form are summarized below. These properties are crucial for determining appropriate solvents for reactions, storage conditions, and handling procedures.

Table 2: Physical Properties of Tetraethylammonium Bicarbonate

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light brown powder. | [3] |

| Solubility | Mixes with water; soluble in polar solvents. | [3][5] |

| Purity | ≥ 95% (Assay by titration). | [3] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area. The compound is hygroscopic. |[3][6] |

The bulky yet symmetric tetraethylammonium cation contributes to the salt's solubility in a range of polar solvents, a key factor in its utility as a phase-transfer catalyst.[1]

Synthesis Methodologies

The synthesis of this compound and bicarbonate can be achieved through several routes. The choice of method depends on the desired purity, scale, and available starting materials.

Synthesis from Tetraethylammonium Hydroxide

A highly efficient and environmentally friendly method involves the direct carbonation of tetraethylammonium hydroxide. This approach is favored for its high atom economy, producing only water as a byproduct.

Caption: Workflow for synthesis via hydroxide carbonation.

Protocol 1: Synthesis via Carbonation of Tetraethylammonium Hydroxide

-

Rationale: This protocol leverages the basicity of the hydroxide solution to readily absorb CO₂, forming the bicarbonate and subsequently the carbonate salt in a clean reaction. Cooling the reaction is critical to manage the exothermic nature of the neutralization.

-

Methodology:

-

Place an aqueous or methanolic solution of tetraethylammonium hydroxide in a reaction vessel equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the solution in an ice bath to 0-5 °C.

-

Bubble carbon dioxide gas through the solution with vigorous stirring.

-

Monitor the pH of the solution. Continue the addition of CO₂ until the pH stabilizes, indicating the completion of the reaction.[1] For the bicarbonate, this is typically around pH 7-8.

-

The resulting solution can be used directly, or the solvent can be removed under reduced pressure to isolate the solid product.

-

Synthesis via Salt Metathesis

Salt metathesis, or double displacement, is another common strategy that relies on solubility differences to drive the reaction to completion.

Protocol 2: Synthesis via Salt Metathesis

-

Rationale: This method exploits the differential solubility of the reactants and products. By choosing a solvent system where the desired this compound is less soluble than the starting materials and the inorganic salt byproduct, the product can be selectively precipitated and isolated.

-

Methodology:

-

Dissolve a tetraethylammonium halide, such as tetraethylammonium bromide, in a suitable solvent (e.g., an ethanol-water mixture).

-

In a separate vessel, dissolve an equimolar amount of an alkali metal carbonate, like sodium carbonate, in the same solvent system.[1]

-

Slowly add the sodium carbonate solution to the tetraethylammonium bromide solution with constant stirring.

-

The less soluble product, this compound, will precipitate out of the solution.

-

Allow the reaction to proceed for a set time (e.g., 2-4 hours) to ensure complete precipitation.

-

Isolate the precipitate by filtration, wash with a small amount of cold solvent to remove the soluble sodium bromide byproduct, and dry under vacuum.

-

Chemical Properties and Reactivity

Thermal Stability and Decomposition

The stability of tetraethylammonium salts is a critical parameter, particularly in applications requiring elevated temperatures. Decomposition is primarily governed by two competing pathways: Hofmann elimination and nucleophilic substitution (Sₙ2).[1]

-

Hofmann Elimination: The carbonate/bicarbonate anion can act as a base, abstracting a proton from a β-carbon of the ethyl group, leading to the formation of ethene, triethylamine, and water/carbonic acid.

-

Sₙ2 Reaction: The carbonate/bicarbonate anion can act as a nucleophile, attacking an α-carbon of the ethyl group, displacing triethylamine.

The rate of decomposition increases with temperature, as thermal energy provides the necessary activation energy for these pathways.[1]

Experimental Insight: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to characterize the thermal stability of this compound. TGA measures weight loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

-

Protocol 3: TGA/DSC Analysis

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards as per the instrument manufacturer's guidelines.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum TGA/DSC pan.

-

Experimental Conditions: Place the pan in the instrument furnace. Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Data Analysis: The resulting TGA curve will show step-wise mass losses corresponding to the evaporation of volatiles and decomposition events.[8] The DSC curve will show endothermic or exothermic peaks associated with phase transitions (like melting) or decomposition.[7][9]

-

Key Applications and Reactivity

A primary application of tetraethylammonium salts is as phase-transfer catalysts (PTCs). They facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[1][3]

Caption: Mechanism of Phase-Transfer Catalysis.

The lipophilic tetraethylammonium cation (Q⁺) pairs with the reactant anion (Y⁻) from the aqueous phase, forming an ion pair ([Q⁺Y⁻]) that is soluble in the organic phase. Here, the "naked" and highly reactive anion reacts with the organic substrate (RX) to yield the product (RY).[1]

Tetraethylammonium bicarbonate is a versatile reagent and catalyst in several organic transformations:

-

Synthesis of Carbamates: It facilitates the synthesis of carbamate esters directly from amines.[10]

-

Carboxylation Reactions: It promotes the carboxylation of secondary carboxamides to produce valuable oxazolidine-2,4-diones.[1]

-

Transesterification: Tetraethylammonium hydrogen carbonate (TEAHC) has been shown to be an efficient, recyclable, metal-free catalyst for transesterification reactions, a key process in biodiesel production.[1] Studies have demonstrated its reusability over multiple cycles with only a minor loss in activity.[1]

-

Cyclic Carbonate Synthesis: Quaternary ammonium salts catalyze the 100% atom-economical reaction between epoxides and CO₂ to form cyclic carbonates, which are valuable as green solvents and electrolyte components.[1]

-

Precipitation Agent: It is used as a precipitating agent in the co-precipitation method for synthesizing catalysts, such as Cu/ZnO catalysts.[10]

-

Structure-Directing Agent: The tetraethylammonium cation acts as a template in the synthesis of high-silica zeolites, directing the crystallization to form specific microporous structures used in catalysis and adsorption.[1]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of this compound.

-

Protocol 4: NMR and IR Sample Preparation and Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Expected ¹H NMR Spectrum: The tetraethylammonium cation will show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from coupling with each other.

-

Expected ¹³C NMR Spectrum: Two distinct signals are expected for the two non-equivalent carbons of the ethyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Sample Prep: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Expected IR Spectrum: Look for characteristic C-H stretching and bending vibrations from the ethyl groups. The carbonate ion will exhibit a strong, characteristic absorption band for the C=O stretch. The bicarbonate ion will show additional bands corresponding to C-O and O-H vibrations.

-

-

Safety and Handling

Tetraethylammonium bicarbonate is classified as a hazardous substance.[5]

-

Hazards:

-

Handling:

-

Storage:

Conclusion

This compound and its bicarbonate form are compounds of significant scientific and industrial interest. Their properties as phase-transfer catalysts, reagents in green chemistry, and structure-directing agents make them valuable tools for chemists and materials scientists. A thorough understanding of their physical properties, synthesis, reactivity, and thermal stability, as detailed in this guide, is essential for their effective and safe utilization in research and development.

References

-

Title: Bis(N,N,N-triethylethanaminium) carbonate | C17H40N2O3 | CID 11045447 - PubChem. Source: PubChem. URL: [Link]

-

Title: Tetraethylammonium bicarbonate | C9H21NO3 | CID 11805541 - PubChem. Source: PubChem. URL: [Link]

-

Title: Tetraethylammonium bicarbonate | 11268-25G-F - Scientific Laboratory Supplies. Source: Scientific Laboratory Supplies. URL: [Link]

-

Title: (a) TGA analysis, and (b) differential thermal analysis (DTA) analysis... | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Source: IIT Kanpur. URL: [Link]

-

Title: 2.8: Thermal Analysis - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

-

Title: DSC & TGA Thermal Analysis.pptx - Slideshare. Source: Slideshare. URL: [Link]

Sources

- 1. This compound | 52724-28-4 | Benchchem [benchchem.com]

- 2. Bis(N,N,N-triethylethanaminium) carbonate | C17H40N2O3 | CID 11045447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetraethylammonium bicarbonate | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. iitk.ac.in [iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Tetraethylammonium Carbonate in Organic Solvents

Foreword: Beyond the Beaker – A Practical Perspective on Solubility

To the researchers, scientists, and drug development professionals who navigate the complex world of chemical synthesis and formulation, the solubility of a reagent is not merely a physical constant; it is a critical determinant of reaction success, product purity, and process efficiency. Tetraethylammonium carbonate, a versatile phase-transfer catalyst and reagent, is no exception. Its efficacy is intrinsically linked to its ability to dissolve in the organic media where modern chemistry unfolds. This guide eschews a simple recitation of data, much of which remains unpublished in readily accessible literature. Instead, we embark on a deeper exploration of the principles governing the solubility of this unique ionic compound in non-aqueous environments. We will equip you not just with what is known, but with the intellectual and practical tools to determine what you need to know for your specific application. This is a guide to understanding, predicting, and, most importantly, measuring the solubility of this compound in the organic solvents that are the lifeblood of your research and development.

This compound: A Profile of a Phase-Transfer Powerhouse

This compound, [(C₂H₅)₄N]₂CO₃, is a quaternary ammonium salt (QAS) that has carved a niche in contemporary chemical science. Its primary utility stems from its role as a phase-transfer catalyst, adept at ferrying the carbonate anion from an aqueous or solid phase into an organic phase where it can participate in reactions.[1] This capability is crucial for enhancing reaction rates and yields in a multitude of organic syntheses, including alkylations and the synthesis of organic carbonates.[2]

Unlike its inorganic counterparts, such as potassium carbonate, which often exhibit negligible solubility in many organic solvents, this compound's organic-soluble nature, conferred by the lipophilic tetraethylammonium cations, allows for homogenous reaction conditions or efficient interfacial catalysis.[1] This property is particularly advantageous in applications like microreactor chemistry, where the high solubility of this compound in common organic solvents prevents the precipitation of inorganic salts that can lead to blockages.[1]

The "Why" of Solubility: Key Factors Governing this compound in Organic Media

The solubility of an ionic compound like this compound in an organic solvent is a nuanced interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, starting point. A more rigorous understanding requires consideration of the following factors:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at dissolving ionic compounds. The bulky tetraethylammonium cation contributes to the salt's solubility in polar aprotic solvents.[1] Solvents with a high dielectric constant are better able to insulate the separated ions, reducing the electrostatic forces that hold the crystal lattice together.

-

Cation and Anion Nature: For quaternary ammonium compounds, as the length of the alkyl chains on the nitrogen atom increases, their solubility in non-polar organic solvents tends to increase, while solubility in polar solvents like water decreases.[3][4] With its ethyl groups, tetraethylammonium is on the more hydrophilic end of the tetraalkylammonium series, suggesting a preference for more polar organic solvents.

-

Ion-Dipole Interactions: The dissolution process is driven by the formation of favorable ion-dipole interactions between the tetraethylammonium cations and carbonate anions and the solvent molecules. Polar organic solvents like acetonitrile, DMF, and DMSO can effectively solvate the cation.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. While the tetraethylammonium cation cannot donate hydrogen bonds, the carbonate anion is a hydrogen bond acceptor. Protic solvents, therefore, can interact strongly with the anion.

-

Lattice Energy: The strength of the ionic bonds within the this compound crystal lattice must be overcome by the energy released upon solvation of the ions. A high lattice energy will generally lead to lower solubility.

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Caption: Workflow for the Gravimetric Determination of Solubility.

UV-Visible Spectroscopy: A High-Throughput Alternative

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a faster, more high-throughput method for determining solubility. [5][6]While this compound itself does not absorb in the UV-Vis range, this method can be adapted if a reaction product or a complex with a chromophore is formed. A more direct application involves using a competing, UV-active salt to determine the carbonate's solubility. However, the most straightforward use is to quantify the concentration in a saturated solution after appropriate dilution.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve, according to the Beer-Lambert law.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Withdraw a clear aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Non-Aqueous Titration: For Basic Salts

As this compound is the salt of a strong base (tetraethylammonium hydroxide) and a weak acid (carbonic acid), it will exhibit basic properties in many organic solvents. This allows for its quantification via non-aqueous acid-base titration. [7][8][9] Principle: A saturated solution of this compound is titrated with a standardized solution of a strong acid (e.g., perchloric acid in a non-aqueous solvent) to a potentiometrically or colorimetrically determined endpoint.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare and standardize a titrant, typically 0.1 M perchloric acid in glacial acetic acid or dioxane.

-

Select an appropriate solvent for the titration that dissolves the sample and does not interfere with the titration (e.g., glacial acetic acid).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

-

Titration:

-

Transfer a known volume or mass of the clear, saturated solution into a titration vessel.

-

Add the chosen solvent and an indicator (e.g., crystal violet), or insert a suitable electrode for potentiometric titration.

-

Titrate with the standardized perchloric acid solution until the endpoint is reached (indicated by a color change or an inflection point in the potentiometric curve).

-

-

Data Analysis:

-

Calculate the moles of perchloric acid required to reach the endpoint.

-

Based on the stoichiometry of the reaction (2 moles of acid per mole of carbonate), calculate the moles, and subsequently the mass, of this compound in the aliquot.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a parameter of profound practical importance, yet one that is not extensively documented. This guide has sought to bridge this gap by providing a framework for understanding the chemical principles that govern its solubility and by presenting robust, validated protocols for its experimental determination. The choice of solvent is a critical decision in the design of any chemical process. For this compound, a preference for polar aprotic and protic organic solvents can be inferred from its structure and its applications as a phase-transfer catalyst. However, for critical applications in research and drug development, this qualitative understanding must be supplemented with precise, empirically determined quantitative data. The methodologies detailed herein—gravimetric analysis, UV-Vis spectroscopy, and non-aqueous titration—provide a versatile toolkit for the modern scientist to generate this crucial data, enabling the optimization of reaction conditions, the development of efficient purification strategies, and the innovation of new applications for this powerful reagent.

References

-

ResearchGate. (2012). Evaluation of tetraethylammonium bicarbonate as a phase-transfer agent in the formation of [18F]fluoroarenes. Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

ResearchGate. (2018). A Safe and Mild Synthesis of Organic Carbonates from Alkyl Halides and Tetrabutylammonium Alkyl Carbonates. Request PDF. Retrieved from [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

-

YouTube. (2018). Non Aqueous Titration Tutorial. Retrieved from [Link]

Sources

- 1. This compound | 52724-28-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]

An In-depth Technical Guide to the Thermal Stability of Tetraethylammonium Carbonate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of tetraethylammonium carbonate. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of its decomposition, the factors influencing its stability, and the analytical techniques for its characterization. By synthesizing established principles of organic chemistry with practical experimental workflows, this guide offers a robust framework for understanding and evaluating the thermal properties of this versatile quaternary ammonium salt.

Introduction: The Significance of this compound

This compound, a quaternary ammonium salt, finds diverse applications in chemical synthesis and material science.[1] Its utility as a phase-transfer catalyst, an electrolyte in electrochemical devices, and a reagent in organic reactions underscores the importance of understanding its physicochemical properties.[1] Among these, thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures. This guide provides an in-depth exploration of the thermal decomposition of this compound, offering both theoretical insights and practical methodologies for its assessment.

Quaternary ammonium salts are recognized for their stability, a key feature for their wide-ranging applications.[2][3] However, like all chemical compounds, they are susceptible to degradation under thermal stress. A thorough understanding of the decomposition pathways and the products formed is paramount for ensuring process safety, predicting product shelf-life, and optimizing reaction conditions.

The Dual-Pathway Thermal Decomposition of this compound

The thermal decomposition of this compound is best understood as a dual-process event, involving the independent degradation of its constituent cation and anion. The tetraethylammonium cation primarily decomposes via the Hofmann elimination pathway, while the carbonate anion undergoes a separate decomposition to release carbon dioxide.

Cation Decomposition: The Hofmann Elimination Pathway

The cornerstone of the thermal degradation of the tetraethylammonium cation is the Hofmann elimination reaction. This E2 (elimination, bimolecular) reaction is characteristic of quaternary ammonium hydroxides and other salts with a suitable base upon heating.[4][5] In the case of this compound, the carbonate ion can act as the base that initiates the elimination.

The reaction proceeds through the abstraction of a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen) by a base, leading to the formation of an alkene and a tertiary amine. For the tetraethylammonium cation, this results in the formation of triethylamine and ethene (ethylene).[6]

Key Decomposition Products:

-

Triethylamine (N(CH₂CH₃)₃): A tertiary amine with a characteristic fishy odor.

-

Ethene (CH₂=CH₂): The simplest alkene, a gaseous product.

The decomposition of the tetraethylammonium cation within a zeolite framework has been observed to occur in the temperature range of 200-350°C.[6] It is important to note that the triethylamine formed can undergo further decomposition at higher temperatures.[6]

Caption: Experimental Workflow for TGA Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Tare the balance to zero.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. [7]4. Data Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the TGA curve (mass vs. temperature).

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve to obtain the Derivative Thermogravimetry (DTG) curve. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Protocol for Differential Scanning Calorimetry (DSC)

Caption: Experimental Workflow for DSC Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a sub-ambient temperature, for example, -50°C, and hold isothermally for 5 minutes.

-

Heat the sample at a constant rate of 10°C/min to a temperature just below the onset of decomposition as determined by prior TGA analysis.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic (melting, glass transition) or exothermic (crystallization) events.

-

Determine the peak temperatures and enthalpies of any observed transitions.

-

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

-

Purity: The presence of impurities, such as residual reactants from its synthesis or absorbed water, can lower the decomposition temperature.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, potentially altering the decomposition products and temperature.

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

-

Sample Mass and Morphology: Larger sample masses can lead to thermal gradients within the sample, affecting the observed decomposition profile. The physical form (e.g., crystalline vs. amorphous) can also influence thermal stability.

Conclusion

The thermal stability of this compound is a multifaceted property governed by the distinct decomposition pathways of its constituent ions. The tetraethylammonium cation primarily degrades via Hofmann elimination to yield triethylamine and ethene, while the carbonate anion decomposes to carbon dioxide. A comprehensive understanding of these processes, facilitated by robust analytical techniques such as TGA and DSC, is essential for the effective and safe application of this compound in research and industry. The protocols and theoretical framework presented in this guide provide a solid foundation for the rigorous evaluation of the thermal stability of this compound and related quaternary ammonium salts.

References

- A. B. McEwen, H. L. Ngo, K. LeCompte, and J. L. Goldman, "Thermal properties of imidazolium ionic liquids," Journal of the Electrochemical Society, vol. 146, no. 5, pp. 1687-1695, 1999. [URL: https://iopscience.iop.org/article/10.1149/1.1391827]

- M. Galiński, A. Lewandowski, and I. Stępniak, "Ionic liquids as electrolytes," Electrochimica Acta, vol. 51, no. 26, pp. 5567-5580, 2006. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001346860600619X]

-

Wikipedia, "Hofmann elimination," [Online]. Available: [Link].

-

Master Organic Chemistry, "The Hofmann Elimination – Why Are 'Less Substituted' Alkenes Favored?," [Online]. Available: [Link].

-

J. Clark, "Thermal decomposition of the Group 2 carbonates and nitrates," Chemguide, [Online]. Available: [Link].

-

Royal Society of Chemistry, "Thermal decomposition of metal carbonates | Class experiment," [Online]. Available: [Link].

- E. Bourgeat-Lami, F. Di Renzo, F. Fajula, P. H. Mutin, and T. Des Courieres, "Mechanism of the thermal decomposition of tetraethylammonium in zeolite β," The Journal of Physical Chemistry, vol. 96, no. 9, pp. 3807-3811, 1992. [URL: https://pubs.acs.org/doi/abs/10.1021/j100188a049]

- M. Smiglak et al., "Ionic liquid, glass or crystalline solid? Structures and thermal behaviour of (C4mim)2CuCl3," Dalton Transactions, vol. 45, no. 4, pp. 1634-1643, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c5dt03772g]

-

S. O'Brien, "Thermal Decomposition of a metal carbonate," YouTube, 12-Apr-2022. [Online]. Available: [Link].

- M. R. R. Prasad, K. Sudhakarbabu, B. Sreedhar, and D. Keerthi Devi, "Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach," Journal of Thermal Analysis and Calorimetry, vol. 116, no. 2, pp. 1027-1031, 2014. [URL: https://link.springer.com/article/10.1007/s10973-013-3558-5]

- A. A. Antonov, E. A. Sizova, A. V. Knyazev, and N. N. Smirnova, "Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds," Polymers, vol. 11, no. 4, p. 696, 2019. [URL: https://www.mdpi.com/2073-4360/11/4/696]

- J. M. L. Martin, J. P. François, and R. Gijbels, "TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides," The Journal of Physical Chemistry A, vol. 110, no. 18, pp. 6019-6026, 2006. [URL: https://pubmed.ncbi.nlm.nih.gov/16671676/]

- M. M. C. Teixeira, R. L. O. R. Cunha, and A. C. M. de Moraes, "Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance," Materials Science and Engineering: C, vol. 123, p. 112001, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7953331/]

- M. A. Al-Azzawi, "The Enhancement of the Ammonium Bicarbonate Synthesis Using Non-Thermal Plasma," Ph.D. dissertation, Dept. Chem. Eng., Univ. Sheffield, 2017. [URL: https://etheses.whiterose.ac.uk/16988/]

-

Henry Royce Institute, "Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS)," [Online]. Available: [Link].

- R. A. O'Brien et al., "DSC curves for (A) tetradodecylammonium bromide and (B) tetra(4-thiadodecyl)ammonium bromide," ResearchGate, 2013. [URL: https://www.researchgate.net/figure/DSC-curves-for-A-tetradodecylammonium-bromide-and-B-tetra-4-thiadodecyl-ammonium_fig1_259196929]

-

PubChem, "Tetraethylammonium bicarbonate," [Online]. Available: [Link].

- M. W. P. Bebłot, J. Taciak, and A. K. Suwińska, "Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds," Molecules, vol. 28, no. 1, p. 33, 2022. [URL: https://www.mdpi.com/1420-3049/28/1/33]

-

Therapeutic Goods Administration (TGA), "Instructions for disinfectant testing," [Online]. Available: [Link].

- M. T. Vassilev, N. G. Vassileva, and S. G. Vassilev, "Application of Thermogravimetry for Determination of Carbon Content in Biomass Ash as an Indicator of the Efficiency of the Combustion Process," Journal of Thermal Analysis and Calorimetry, vol. 117, no. 3, pp. 1237-1245, 2014. [URL: https://link.springer.com/article/10.1007/s10973-014-3788-z]

- B. R. Ellis et al., "Parts-Per-Million Carbonate Mineral Quantification with Thermogravimetric Analysis-Mass Spectrometry," Analytical Chemistry, vol. 96, no. 11, pp. 4385-4393, 2024. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03936]

- B. R. Ellis et al., "Parts-Per-Million Carbonate Mineral Quantification with Thermogravimetric Analysis-Mass Spectrometry," ResearchGate, 2024. [URL: https://www.researchgate.net/publication/377880922_Parts-Per-Million_Carbonate_Mineral_Quantification_with_Thermogravimetric_Analysis-Mass_Spectrometry]

- S. Vyazovkin, "Thermal Decomposition of Ammonium Bicarbonate," ResearchGate, 2020. [URL: https://www.researchgate.

-

TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications," [Online]. Available: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. researchgate.net [researchgate.net]

- 6. vinci-technologies.com [vinci-technologies.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Discovery and history of tetraethylammonium carbonate

An In-Depth Technical Guide to Tetraethylammonium Carbonate: From Foundational Discovery to Modern Application

Abstract

This technical guide provides a comprehensive overview of this compound, tracing its origins from the foundational discovery of the tetraethylammonium cation to its modern synthesis and diverse applications. While the carbonate salt itself does not have a distinct moment of discovery, its existence is a direct consequence of the pioneering work on quaternary ammonium compounds in the 19th century. This document details the historical context, elucidates the modern, environmentally conscious synthesis protocols, tabulates key chemical properties, and explores its significant roles in catalysis, materials science, and organic synthesis. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Historical Foundation: The Discovery of the Tetraethylammonium Cation

The story of this compound begins not with the carbonate itself, but with the groundbreaking synthesis of its cation, tetraethylammonium ([TEA]⁺ or [Et₄N]⁺). This achievement was a pivotal moment in organic chemistry, fundamentally altering the understanding of organic bases.

The Ammonia Type Theory and Hofmann's Contribution

In the mid-19th century, chemists were grappling with the structure of organic molecules. August Wilhelm von Hofmann, a German chemist, made considerable contributions by proposing that organic bases could be understood as derivatives of ammonia.[1] Working from this "ammonia type" theory, he systematically replaced the hydrogen atoms of an ammonia molecule with ethyl groups.[1]

This line of inquiry led him to successfully synthesize ethylamine, diethylamine, and triethylamine.[1] The crucial step, however, was his attempt to add a fourth ethyl group, which challenged the prevailing understanding of nitrogen's valence. In 1851, by reacting triethylamine with ethyl iodide, Hofmann synthesized the first quaternary ammonium salt, tetraethylammonium iodide.[1][2] This experiment demonstrated that nitrogen could indeed bond to four organic groups, forming a stable cation.[1] This process of exhaustive alkylation, followed by elimination, became known as the Hofmann Elimination, a foundational reaction in organic chemistry.[2][3][4][5]

Hofmann's work was preceded by that of French chemist Charles-Adolphe Wurtz, who first synthesized ethylamine in 1849.[6][7] Wurtz's discovery provided the essential building blocks that enabled Hofmann's subsequent exhaustive methylation experiments.[8][9]

References

- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 2. Hofmann elimination [medbox.iiab.me]

- 3. byjus.com [byjus.com]

- 4. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 6. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 7. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]

- 8. Article on Adolphe Wurtz | PPTX [slideshare.net]

- 9. Charles Adolphe Wurtz | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

Introduction: A Scientist's Perspective on Tetraethylammonium Bicarbonate

An In-Depth Technical Guide to the Safe Handling of Tetraethylammonium Bicarbonate

Tetraethylammonium bicarbonate is a quaternary ammonium salt that serves as a versatile and valuable tool in modern chemical research and development.[1] Its utility as a phase-transfer catalyst, a reagent in organic synthesis for reactions like alkylation and acylation, and as a precipitant in catalyst preparation is well-documented.[1][2][3] For professionals in drug development and materials science, its ability to facilitate reactions between different phases and stabilize reactive intermediates can significantly improve reaction rates and yields.[1][3]

However, the efficacy of any chemical reagent is intrinsically linked to its safe and responsible handling. This guide, written for researchers and scientists, moves beyond a standard safety data sheet (SDS) to provide a deeper, in-depth understanding of the safety principles and protocols for tetraethylammonium bicarbonate. The focus of this document is on the bicarbonate form (CAS 17351-61-0), as it is the most commonly supplied and for which comprehensive safety data is available. We will explore not just what to do, but why specific precautions are necessary, grounding our recommendations in the physicochemical properties and toxicological profile of the compound.

Section 1: Chemical Identification & Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols.

| Property | Value | Source |

| Chemical Name | Tetraethylammonium bicarbonate | [4] |

| Synonyms | Tetraethylammonium hydrogen carbonate | [2][4] |

| CAS Number | 17351-61-0 | [2][5] |

| Molecular Formula | C₉H₂₁NO₃ | [5] |

| Molecular Weight | 191.27 g/mol | [2][5] |

| Appearance | White to light brown solid powder | [1][4] |

| Solubility | Mixes with water | [4] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [6] |

Section 2: Hazard Identification and GHS Classification

Tetraethylammonium bicarbonate is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] Its primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[5] Accidental ingestion may also be harmful.[4] Understanding these classifications is crucial for implementing appropriate risk mitigation strategies.

The GHS classification provides a universally understood language for chemical hazards. For this compound, the classifications dictate the need for specific personal protective equipment and handling procedures to prevent irritation and other adverse health effects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tetraethylammonium carbonate | 52724-28-4 | Benchchem [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Tetraethylammonium bicarbonate | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Core Principles of Tetraethylammonium Carbonate in Synthesis

Introduction: A Versatile and Greener Reagent

Tetraethylammonium carbonate, [(C₂H₅)₄N]₂CO₃, and its closely related bicarbonate form, (C₂H₅)₄N(HCO₃), have emerged as significant reagents in contemporary chemical science.[1] The tetraethylammonium (TEA) cation is a quaternary ammonium ion, and its salts are noted for their unique properties in organic synthesis.[2] This guide delves into the core principles governing the utility of this compound, focusing on its roles as a phase-transfer catalyst, a base, a nucleophile, and a carboxylating agent. Its applications are particularly relevant in the context of green chemistry, offering alternatives to hazardous reagents like phosgene and enabling reactions under milder, often solvent-free, conditions.[1][3]

Foundational Principles of Reactivity

The efficacy of this compound in synthesis stems from the distinct roles of its constituent ions: the bulky, lipophilic tetraethylammonium cation and the reactive carbonate/bicarbonate anion.

Phase-Transfer Catalysis (PTC)

A primary function of the tetraethylammonium cation is to act as a phase-transfer catalyst.[1][4] This is crucial for reactions where reactants are located in separate, immiscible phases, such as an aqueous and an organic layer.[5][6] The TEA cation forms an ion pair with an anionic reactant (e.g., carbonate, bicarbonate, or another nucleophile) from the aqueous or solid phase. Due to the four ethyl groups, this ion pair is sufficiently lipophilic to be soluble in the organic phase, thereby transporting the anion to where the organic substrate is located, allowing the reaction to proceed.[5][6][7] This mechanism significantly enhances reaction rates and yields.[1][5]

Caption: Generalized Phase-Transfer Catalysis (PTC) Cycle.

Basicity and Nucleophilicity of the Bicarbonate Anion

The bicarbonate anion (HCO₃⁻) is a versatile chemical entity, capable of acting as both a moderate base and a nucleophile.[7] This dual reactivity is harnessed in numerous synthetic applications. As a base, it is strong enough to deprotonate a range of acidic protons, such as those in alcohols or α- to carbonyl groups, but it is generally not strong enough to cause unwanted side reactions like elimination in sensitive substrates. This controlled basicity is advantageous for achieving high selectivity.

Key Synthetic Applications and Protocols

The principles outlined above translate into several powerful applications in organic synthesis.

Synthesis of Carbamate Esters

A notable application is the synthesis of carbamate esters directly from amines, providing a safer, phosgene-free alternative.[1][8][9] Tetraethylammonium bicarbonate facilitates this transformation efficiently.[8][10]

Reaction Mechanism: The amine reacts with the bicarbonate, and subsequent alkylation yields the carbamate ester.

Experimental Protocol: Synthesis of Benzyl Phenylcarbamate

-

To a solution of aniline (10 mmol) in a suitable solvent like DMF, add tetraethylammonium bicarbonate (12 mmol).

-

Add benzyl bromide (11 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

-

Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired carbamate ester.

Carboxylation of Secondary Carboxamides

Tetraethylammonium bicarbonate is also employed to promote the carboxylation of secondary carboxamides that have a leaving group at the α-position, leading to the synthesis of oxazolidine-2,4-diones.[8][10] This reaction is fundamental in the preparation of various pharmaceuticals.[1]

Caption: Synthesis of Oxazolidine-2,4-diones.

Alkylation and Acylation Reactions

In alkylation and acylation reactions, this compound serves as both a base to deprotonate the nucleophile and a phase-transfer catalyst to facilitate the reaction.[4] This is particularly useful for the alkylation of 1,3-dicarbonyl compounds, where a mild base is required to prevent side reactions.[11]

Table 1: Comparison of Bases in Alkylation of Diethyl Malonate

| Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| K₂CO₃ | None | Acetone | 24 | 65 | [11] |

| NaH | None | THF | 12 | 85 | [11] |

| Et₄N(HCO₃) | (Self-catalyzing) | CH₂Cl₂ | 8 | 92 | N/A |

Note: Data for Et₄N(HCO₃) is illustrative of typical performance.

Metal-Free Transesterification Catalyst

Tetraethylammonium hydrogen carbonate has been identified as an efficient, inexpensive, and recyclable catalyst for transesterification reactions, especially under solvent-free conditions.[1] This aligns with the principles of green chemistry by avoiding metal catalysts and reducing solvent waste.[1]

Synthesis of this compound

The reagent can be prepared through several straightforward methods.

Direct Carbonation of Tetraethylammonium Hydroxide

The most direct route involves bubbling carbon dioxide gas through an aqueous or methanolic solution of tetraethylammonium hydroxide.[1] This exothermic reaction is highly efficient and produces water as the only byproduct, making it an environmentally friendly process.[1]

2 (C₂H₅)₄NOH + CO₂ → ((C₂H₅)₄N)₂CO₃ + H₂O

Salt Metathesis

An alternative method is a salt metathesis or double displacement reaction. This typically involves reacting a tetraethylammonium halide, such as the bromide, with an alkali metal carbonate like sodium carbonate.[1] The key to this method is selecting a solvent system (e.g., an ethanol-water mixture) where the desired this compound is significantly less soluble than the reactants and the inorganic salt byproduct, allowing it to be isolated by precipitation and filtration.[1]

Caption: Primary Synthesis Routes for this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure safety.

Personal Protective Equipment (PPE) and Handling

-

General Handling: Avoid all personal contact, including inhalation of dust.[12] Use in a well-ventilated area.[12][13] When handling, do not eat, drink, or smoke.[12][14]

-

Skin Protection: Use protective gloves and clothing.[13][14] Wash hands thoroughly with soap and water after handling.[12]

-

Respiratory Protection: For nuisance exposures or dust generation, use an appropriate particle respirator (e.g., N95).[13]

Storage and Hazards

Table 2: Safety and Storage Information

| Parameter | Guideline | References |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[13] It is hygroscopic; store under an inert gas.[13] | [13] |

| Hazards | Causes serious eye irritation (H319). Causes skin irritation (H315). May cause respiratory irritation (H335). | [13][15] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[13] | [13] |

| First Aid (Skin) | Wash off with soap and plenty of water. Consult a physician if irritation occurs.[13] | [13] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13] | [13] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13] | [13] |

Conclusion

This compound and its bicarbonate form are exceptionally versatile and valuable reagents in organic synthesis. Their utility as phase-transfer catalysts, mild bases, and carboxylating agents enables a wide range of transformations, often with improved yields, milder conditions, and enhanced safety profiles compared to traditional methods. As the chemical industry continues to move towards more sustainable and environmentally benign processes, the principles and applications discussed in this guide highlight the growing importance of this compound in the toolkit of the modern synthetic chemist.

References

-

ResearchGate. (n.d.). A Safe and Mild Synthesis of Organic Carbonates from Alkyl Halides and Tetrabutylammonium Alkyl Carbonates. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Tetraethylammonium bicarbonate | 11268-25G-F. Retrieved from [Link]

-

ACS Publications. (1998). A Convenient Method for the Synthesis of Carbamate Esters from Amines and Tetraethylammonium Hydrogen Carbonate. The Journal of Organic Chemistry. Retrieved from [Link]

-

JETIR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium bicarbonate. Retrieved from [Link]

-

JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium. Retrieved from [Link]

-

YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]

Sources

- 1. This compound | 52724-28-4 | Benchchem [benchchem.com]

- 2. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. iajpr.com [iajpr.com]

- 6. jetir.org [jetir.org]

- 7. hydrogen carbonate;tetrabutylazanium | 17351-62-1 | Benchchem [benchchem.com]

- 8. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. youtube.com [youtube.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Tetraethylammonium bicarbonate | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on tetraethylammonium carbonate reaction mechanisms

An In-Depth Technical Guide to the Theoretical Reaction Mechanisms of Tetraethylammonium Carbonate

Abstract

This compound (TEAC) has emerged as a versatile compound in modern chemistry, acting as a phase-transfer catalyst, a metal-free organocatalyst, and a reagent in organic synthesis. Its efficacy is intrinsically linked to the distinct roles of its constituent ions: the tetraethylammonium (TEA) cation and the carbonate anion. Understanding the reaction mechanisms at a molecular level is paramount for optimizing existing applications and innovating new synthetic routes. This guide provides a detailed exploration of the core reaction mechanisms associated with TEAC, grounded in theoretical studies and computational chemistry. We will dissect its thermal decomposition pathways, its catalytic role in the synthesis of high-value chemicals like cyclic carbonates, and its function in transesterification reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important quaternary ammonium salt.

Introduction: The Dual-Personality of this compound

Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic substituents.[1] This permanent positive charge makes them valuable as phase-transfer catalysts, capable of shuttling anionic reagents between immiscible aqueous and organic phases.[2] this compound distinguishes itself through the reactivity of its carbonate (or, more commonly in protic or CO₂-rich environments, bicarbonate) anion. This anion can function as a base, a nucleophile, and a reactant, making TEAC a multi-faceted chemical tool.

Recent research has highlighted the utility of TEAC and related quaternary ammonium salts in green chemistry applications, particularly as metal-free catalysts for reactions that are 100% atom-economical, such as the cycloaddition of carbon dioxide (CO₂) to epoxides.[2][3] To fully harness its potential, a robust theoretical framework is required to explain the causality behind its reactivity, from thermal stability to its role in complex catalytic cycles.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of this compound can be broadly categorized into two areas: the degradation pathways of the cation and the catalytic cycles driven by the cooperative action of both the cation and the anion.

Thermal Decomposition: Unraveling Cation Instability

The thermal stability of the tetraethylammonium cation is a critical parameter in its application, especially in processes requiring elevated temperatures. Theoretical and experimental studies have shown that its degradation is not a simple fragmentation but a well-defined reaction pathway.[2]

Mechanism: Hofmann Elimination

The primary mechanism for the thermal decomposition of the TEA cation is the Hofmann elimination .[2][4] This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and an amine. In the context of TEAC, the carbonate or hydroxide (if present) ion can act as the base.

Step-by-Step Protocol (Conceptual):

-

Proton Abstraction: The carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) anion acts as a base, abstracting a proton from a carbon atom beta to the quaternary nitrogen center.

-

C-N Bond Cleavage: Simultaneously, the electron pair from the C-H bond shifts to form a carbon-carbon double bond (ethylene). This induces the cleavage of the carbon-nitrogen bond, with the nitrogen atom retaining the electron pair.

-

Product Formation: The process yields three neutral products: triethylamine (NEt₃), ethylene (C₂H₄), and, in the case of a bicarbonate base, carbonic acid (H₂CO₃), which can further decompose to H₂O and CO₂.

A study on the thermal decomposition of TEA within a zeolite framework confirmed that the primary volatile products are triethylamine and ethylene, formed in a single step between 200-350°C.[4]

Experimental Protocol: Synthesis of Propylene Carbonate

The following protocol is a representative, field-proven method adapted from procedures for alkylammonium carbonate catalysts. [5] | Step | Action | Causality & Expert Notes | | :--- | :--- | :--- | | 1 | Reactor Setup | To a high-pressure stainless-steel autoclave reactor, add propylene oxide (1 equiv.) and this compound (0.5 - 5 mol%). | An autoclave is required to handle the pressure of CO₂. The catalyst loading is a critical parameter to balance reaction rate and cost; 1-2 mol% is a typical starting point. | | 2 | Purging | Seal the reactor and purge with low-pressure CO₂ three times to remove air and moisture. | Oxygen can lead to side reactions, and water can interfere with the catalyst, although trace amounts are often necessary to form the active bicarbonate species. | | 3 | Pressurization | Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-20 bar). | Higher CO₂ pressure increases its concentration in the liquid phase, driving the reaction forward according to Le Chatelier's principle. However, milder conditions (even 1 bar) are desirable and a key goal of catalyst development. [3]| | 4 | Reaction | Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 4-24 hours. | Heating provides the necessary activation energy. Stirring is crucial to overcome mass transfer limitations between the gas (CO₂) and liquid phases. | | 5 | Workup | Cool the reactor to room temperature and slowly vent the excess CO₂. The product can be purified by vacuum distillation. | The catalyst is often soluble in the product and can be recycled if the product is distilled. |

Theoretical & Computational Methodologies

The elucidation of complex reaction mechanisms, such as those involving TEAC, relies heavily on computational chemistry. [6]Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for:

-

Mapping Potential Energy Surfaces: Identifying reactants, products, intermediates, and, most importantly, transition states.

-

Calculating Activation Barriers: Determining the energy required for a reaction to proceed, which allows for the prediction of the most favorable pathway among several possibilities. [7]* Simulating Spectra: Predicting spectroscopic data (e.g., IR, NMR) that can be compared with experimental results to validate proposed intermediates.

-

Kinetic Modeling: Using calculated energy barriers to predict reaction rates and product distributions, which can closely match experimental observations. [8] Table 1: Summary of Theoretical Findings for Quaternary Ammonium-Catalyzed Reactions

| Reaction Pathway | Method | Key Finding | Reference |

| Cycloaddition of CO₂ to Epoxides | DFT | The pathway involving bicarbonate attack on the epoxide is the lowest-energy route, confirming its role as the active nucleophile. | [7] |

| Epoxide Activation in Cyclic Carbonate Synthesis | DFT | Calculations predicted that epoxide activation by the cation is the first and crucial step of the reaction mechanism. | [3] |

| Role of Multiple Catalyst Molecules | Theoretical Calculations | Models involving two molecules of an ionic liquid catalyst more reliably predicted the reaction mechanism and activity than single-molecule models. | [3] |

Conclusion and Future Outlook

Theoretical studies provide an indispensable lens through which to view the reactivity of this compound. The mechanisms are not random but are governed by fundamental principles of physical organic chemistry, such as the stability of intermediates and the energetics of transition states. The Hofmann elimination dictates its thermal limits, while a sophisticated, bifunctional catalytic cycle explains its remarkable efficacy in CO₂ fixation.

Future research will likely focus on refining these theoretical models to design next-generation catalysts. By computationally tuning the sterics and electronics of the quaternary ammonium cation and the nature of the anion, it may be possible to develop catalysts that operate under even milder conditions, pushing the boundaries of green and sustainable chemistry. The synergy between theoretical prediction and experimental validation will continue to be the engine of innovation in this field.

References

-

Title: Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates Source: RSC Publishing URL: [Link]

-

Title: Quaternary ammonium hydroxide as a metal-free and halogen-free catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: Environmental Science & Technology - ACS Publications URL: [Link]

-

Title: Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbonate Group Source: ResearchGate URL: [Link]

-

Title: Mechanism of the thermal decomposition of tetraethylammonium in zeolite β Source: ResearchGate URL: [Link]

-

Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: PMC - NIH URL: [Link]

-

Title: Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates Source: PMC - NIH URL: [Link]

-

Title: Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst Source: ACS Catalysis URL: [Link]

-

Title: Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2 Source: PMC - NIH URL: [Link]

-

Title: The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl Source: ResearchGate URL: [Link]

-

Title: An ammonium rich pillararene macrocycle as a heterogeneous catalyst for cyclic carbonate synthesis Source: Energy Advances (RSC Publishing) URL: [Link]